molecular formula C5H7NO2S B2715013 3,5-Dimethoxy-1,2-thiazole CAS No. 119224-68-9

3,5-Dimethoxy-1,2-thiazole

Cat. No.: B2715013
CAS No.: 119224-68-9
M. Wt: 145.18
InChI Key: OFZINOXTIHFJEF-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-1,2-thiazole is a heterocyclic compound featuring a five-membered ring structure that includes both sulfur and nitrogen atoms. This compound is part of the isothiazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis due to its unique electronic properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxy-1,2-thiazole typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of thiohydroxylamine with suitable electrophiles, followed by cyclization to form the isothiazole ring. Metal-catalyzed approaches, such as Rh(I)-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles, have also been reported .

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using readily available starting materials. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethoxy-1,2-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiazole ring to isothiazolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isothiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions include substituted isothiazoles, isothiazolines, and various oxidized derivatives .

Scientific Research Applications

3,5-Dimethoxy-1,2-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-1,2-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include inhibition of key metabolic processes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

    Isoxazole: Another five-membered heterocycle with similar electronic properties but different reactivity.

    Thiazole: Contains sulfur and nitrogen in a different arrangement, leading to distinct chemical behavior.

    Oxazole: Similar structure but with an oxygen atom instead of sulfur, affecting its reactivity and applications.

Uniqueness: 3,5-Dimethoxy-1,2-thiazole is unique due to its specific substitution pattern and the presence of both methoxy groups, which influence its electronic properties and reactivity. This makes it particularly useful in the synthesis of specialized compounds and in applications requiring precise electronic characteristics .

Properties

IUPAC Name

3,5-dimethoxy-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c1-7-4-3-5(8-2)9-6-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZINOXTIHFJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NS1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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